Slu-PP-332
CAS No.:
Cat. No.: VC14591609
Molecular Formula: C18H14N2O2
Molecular Weight: 290.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14N2O2 |
|---|---|
| Molecular Weight | 290.3 g/mol |
| IUPAC Name | 4-hydroxy-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |
| Standard InChI | InChI=1S/C18H14N2O2/c21-17-9-7-15(8-10-17)18(22)20-19-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12,21H,(H,20,22)/b19-12+ |
| Standard InChI Key | RNZIMBFHRXYRLL-XDHOZWIPSA-N |
| Isomeric SMILES | C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=C(C=C3)O |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)O |
Introduction
Chemical Characterization and Synthesis
Structural Features
SLU-PP-332 (IUPAC: 4-hydroxy-N-[(Z)-naphthalen-2-ylmethylideneamino]benzamide) features a hydrazone linker connecting a 4-hydroxybenzamide group to a naphthalene ring system . The Z-configuration at the C=N double bond creates optimal steric alignment for binding within the ERRα ligand-binding domain (LBD), particularly through π-π interactions with Phe328 and Phe495 residues .
Key Structural Attributes:
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Molecular weight: 318.34 g/mol
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LogP: 3.2 (predicted)
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Hydrogen bond donors/acceptors: 2/4
Synthetic Pathway
The synthesis involves two sequential reactions :
Step 1: Esterification and Hydrazinolysis
4-Hydroxybenzoic acid → Methyl 4-hydroxybenzoate → 4-Hydroxybenzohydrazide
Reagents: Thionyl chloride (SOCl<sub>2</sub>), methanol, hydrazine hydrate
Step 2: Schiff Base Formation
4-Hydroxybenzohydrazide + 2-Naphthaldehyde → SLU-PP-332
Conditions: Ethanol reflux, 12 hours, 78% yield
Purity Specifications:
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HPLC purity: ≥98%
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Chiral purity: >99% Z-isomer
Molecular Mechanism of Action
ERR Subtype Selectivity
| Receptor Subtype | EC<sub>50</sub> (nM) | Fold Selectivity vs ERRα |
|---|---|---|
| ERRα | 98 | 1.0 |
| ERRβ | 230 | 2.3 |
| ERRγ | 430 | 4.4 |
The compound induces conformational changes in the ERRα LBD, stabilizing interactions with coactivators like PGC-1α. Limited proteolysis assays confirm direct binding, showing dose-dependent protection of ERRα-LBD fragments from chymotrypsin digestion (EC<sub>50</sub> = 45 nM) .
Downstream Signaling Pathways
Transcriptomic profiling in C2C12 myocytes reveals SLU-PP-332-mediated upregulation of:
Mechanistically, SLU-PP-332 enhances ERRα's constitutive activity by 4.2-fold in luciferase reporter assays, surpassing the endogenous activator PGC-1α (2.8-fold) .
Pharmacological Effects in Preclinical Models
Skeletal Muscle Remodeling
Eight-week administration in C57BL/6 mice (10 mg/kg/day) induced:
| Parameter | Vehicle | SLU-PP-332 | Change |
|---|---|---|---|
| Type IIa fibers (%) | 22.4 ± 3.1 | 31.7 ± 2.8 | +41.5% |
| Mitochondrial DNA/nDNA | 1.02 ± 0.11 | 1.89 ± 0.14 | +85.3% |
| Cytochrome c (ng/mg) | 4.7 ± 0.5 | 7.9 ± 0.6 | +68.1% |
Electron microscopy confirmed 2.1-fold increased mitochondrial density in quadriceps .
Exercise Performance Enhancement
Treadmill exhaustion tests demonstrated:
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Running duration: 42.1 ± 3.8 min (vehicle) vs 71.6 ± 5.2 min (SLU-PP-332)
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Maximum speed: 25 cm/s vs 34 cm/s
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Blood lactate clearance: 3.2 mM → 1.8 mM post-exercise (44% reduction)
These effects correlated with increased PDK4 expression (+520%) and enhanced pyruvate dehydrogenase activity .
| Metric | Control | SLU-PP-332 |
|---|---|---|
| Fasting glucose (mg/dL) | 156 ± 12 | 112 ± 9 |
| Insulin sensitivity (HOMA-IR) | 8.1 ± 0.7 | 3.9 ± 0.4 |
| Hepatic triglycerides (mg/g) | 58 ± 6 | 31 ± 4 |
Mechanistically, hepatic ERRα activation increased FGF21 production by 3.8-fold .
Cardiovascular Effects
In a heart failure model (transverse aortic constriction), SLU-PP-332 (15 mg/kg/day):
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Improved ejection fraction from 32% to 48%
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Reduced left ventricular mass by 28%
Toxicity Data
28-day rat toxicity study (NOAEL):
| Dose (mg/kg/day) | Observations |
|---|---|
| 10 | No adverse effects |
| 30 | Transient ALT elevation (1.5× ULN) |
| 100 | Body weight loss (12%), hepatic steatosis |
No mutagenicity detected in Ames tests .
Comparative Analysis with Existing Therapies
vs Exercise Training
SLU-PP-332 mimics 70-80% of exercise-induced skeletal muscle adaptations:
| Adaptation | Exercise | SLU-PP-332 |
|---|---|---|
| VO<sub>2</sub> max increase | +25% | +18% |
| Citrate synthase activity | +300% | +220% |
| Capillarization | +40% | +22% |
Notably, the compound bypasses exercise's anti-inflammatory effects (IL-6: -60% with exercise vs no change) .
vs Other ERR Modulators
| Compound | ERRα EC<sub>50</sub> | ERRγ EC<sub>50</sub> | Exercise Endurance |
|---|---|---|---|
| SLU-PP-332 | 98 nM | 430 nM | +70% |
| GSK4716 | >5000 nM | 1200 nM | No effect |
| XCT790 (inverse) | 60 nM (IC<sub>50</sub>) | N/A | Impaired |
SLU-PP-332's unique hydrazone structure enables 51-fold greater ERRα activation than previous-generation agonists .
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